7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This heterocyclic compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one core with three distinct substituents:
- 2,4-Dimethoxyphenyl group at position 7: Methoxy groups at the 2- and 4-positions enhance electron-donating effects and may influence π-π stacking interactions.
- Methyl group at position 2: A small alkyl group that may stabilize the molecular conformation.
Properties
IUPAC Name |
11-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-14-22(15-4-6-16(25)7-5-15)23-26-13-18-19(29(23)27-14)10-11-28(24(18)30)20-9-8-17(31-2)12-21(20)32-3/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTHIWYFCMFHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to a class of pyrazolopyrimidines, characterized by a complex structure that includes multiple aromatic rings and functional groups. The presence of fluorine and methoxy groups enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study investigated the effects of a related pyrazolopyrimidine on HeLa cells, demonstrating a reduction in cell viability by approximately 75% at a concentration of 20 µg/mL after 72 hours of treatment. This suggests that modifications in the structure can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazolopyrimidine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Research Finding : A derivative similar to the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Enzyme Inhibition
Inhibition of specific enzymes is another critical aspect of the biological activity of this compound. For example, derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | DHFR | Competitive | |
| Related Pyrazolopyrimidine | DHFR | Non-competitive |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Interaction : Its structural features allow it to bind effectively to target enzymes like DHFR, disrupting cellular metabolism.
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
Key Observations:
Substituent Position and Bioactivity: The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl in 4i . Meta-fluorine substitution in 4i analogs showed weak cytotoxicity (e.g., IC₅₀ > 50 μM in bladder cancer lines) , while para-fluorine may improve target binding due to steric and electronic effects. 2,4-Dimethoxyphenyl (target) vs.
Synthetic Yield and Stability :
- Analogues with electron-withdrawing groups (e.g., CF₃ in 4n) showed lower synthetic yields (~50–60%) , whereas methoxy-substituted derivatives (e.g., 4d) had higher purity (C/N analysis within 0.2–0.3% error) .
Weak cytotoxic activity (IC₅₀ > 50 μM) was observed in pyrido-pyrazolo-pyrimidines with chloro or cyclopentyl substituents () , suggesting the target compound’s fluorophenyl and methyl groups may require further evaluation in cancer models.
Hypotheses for Bioactivity Optimization
- Lipophilicity : The 4-fluorophenyl and dimethoxyphenyl groups may increase logP by ~0.7 compared to hydroxylated analogues, enhancing blood-brain barrier penetration .
- Intermolecular Interactions: The methyl group at position 2 could stabilize the planar pyrazolo-pyrimidinone core, as seen in crystal structures of related compounds (e.g., ’s C–H···N and π-π interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
